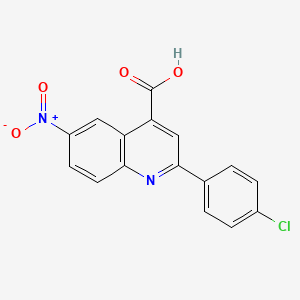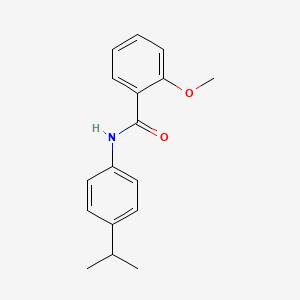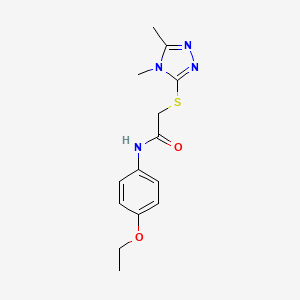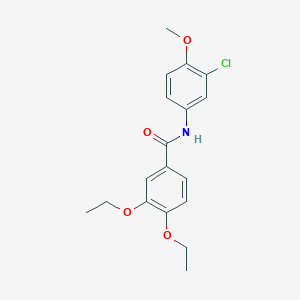![molecular formula C21H26N2O B5839406 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B5839406.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
The synthesis of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Aza-Michael addition: Another method includes the aza-Michael addition between diamines and in situ generated sulfonium salts.
Analyse Des Réactions Chimiques
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used in the design and development of new drugs, particularly those targeting neurological conditions and cancer.
Biological Studies: This compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of poly (ADP-ribose) polymerase (PARP1), leading to enhanced cleavage of PARP1 and increased caspase activity . This mechanism is particularly relevant in the context of cancer treatment, where inhibition of PARP1 can lead to increased cancer cell death.
Comparaison Avec Des Composés Similaires
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone can be compared with other piperazine derivatives, such as:
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also target adrenergic receptors and have similar pharmacological profiles.
1,5-Fused-1,2,3-triazoles: These compounds contain a piperazine moiety and are synthesized through alkyne-azide cycloaddition reactions.
Propriétés
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O/c1-16-7-9-19(10-8-16)15-21(24)23-13-11-22(12-14-23)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYBNQOSAZGEHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(2-chlorophenoxy)acetyl]-4-fluorobenzohydrazide](/img/structure/B5839323.png)
![6-bromo-3-chloro-N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5839336.png)


![4-methyl-3-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5839350.png)
![3-bromo-4-ethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5839358.png)
![1-[4-(Dimethylamino)phenyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5839364.png)
![15-ethylsulfanyl-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B5839374.png)
![(1Z)-2-(2,4-dichlorophenyl)-N'-({[4-(propan-2-yl)phenoxy]acetyl}oxy)ethanimidamide](/img/structure/B5839385.png)


![3-(4-Chlorophenyl)-5-{[4-(propan-2-yl)phenoxy]methyl}-1,2,4-oxadiazole](/img/structure/B5839413.png)
![4-[5-(Methylsulfanyl)-1H-1,2,3,4-tetrazol-1-YL]benzamide](/img/structure/B5839420.png)
![[2-methoxy-4-[(E)-[[2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B5839426.png)
